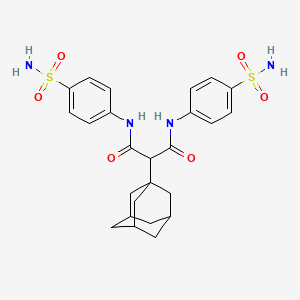
Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-cyclopentylpropanoate hydrochloride is a chemical compound with the CAS Number: 2445791-36-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is methyl 2-amino-2-cyclopentylpropanoate hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-2-cyclopentylpropanoate hydrochloride is 1S/C9H17NO2.ClH/c1-9(10,8(11)12-2)7-5-3-4-6-7;/h7H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
Methyl 2-amino-2-cyclopentylpropanoate hydrochloride is a powder that is stored at room temperature . Its molecular weight is 207.7 .Scientific Research Applications
Anesthesia in Pediatric Burn Care
Methyl 2-amino-2-cyclopentylpropanoate hydrochloride has been studied for its potential use in pediatric burn care, specifically as a dissociative anesthetic. Early research suggested its utility for anesthetic management in severely burned children, providing a basis for further investigation into its efficacy and safety in such sensitive and critical care scenarios (Wilson, Nichols, & McCoy, 1967).
Synthesis of Conformationally Restricted Building Blocks
The compound has been explored in the context of synthetic chemistry as well, particularly in the stereocontrolled synthesis of cyclopropanol amino acids from allylic sulfones. This research is significant for the development of conformationally restricted building blocks, which have wide-ranging applications in medicinal chemistry and drug design (Díez et al., 2003).
Neurotoxicity and Environmental Health
Another dimension of research related to Methyl 2-amino-2-cyclopentylpropanoate hydrochloride involves its structural analogs and their potential neurotoxic effects. Studies on 2-Amino-3-(methylamino)-propanoic acid (BMAA), for instance, have shed light on the bioavailability and neurotoxic potential of such compounds, contributing to our understanding of environmental health and neurodegenerative diseases (Duncan et al., 1992).
Anticancer Activity
Research into the synthesis and biological activity of various derivatives has also uncovered potential anticancer applications. Studies have demonstrated significant in vitro anticancer activity for certain derivatives, highlighting the therapeutic potential of these compounds in oncology (Saad & Moustafa, 2011).
Biochemical and Metabolic Roles
Methyl 2-amino-2-cyclopentylpropanoate hydrochloride and its analogs have also been studied for their roles in various biochemical and metabolic processes. For instance, research into S-adenosylmethionine, a related compound, has provided insights into its use as a biological methyl donor in enzymatic reactions, highlighting the complex interplay of such compounds in life's biochemical machinery (Fontecave, Atta, & Mulliez, 2004).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The signal word associated with it is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 2-amino-2-cyclopentylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12-2)7-5-3-4-6-7;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHSQQLTGLEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)




![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)



![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

